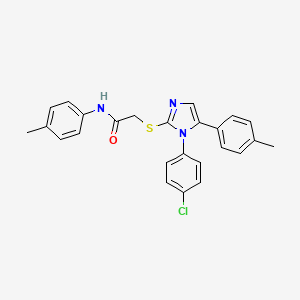
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H22ClN3OS and its molecular weight is 447.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule recognized for its complex structure, which includes an imidazole ring, thioether linkage, and various aromatic groups. These structural features suggest potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClN3OS, with a molecular weight of approximately 426.94 g/mol. The presence of the 4-chlorophenyl and p-tolyl groups enhances its lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can engage in hydrogen bonding and π-π interactions, while the thioether and acetamide groups may enhance binding affinity and specificity. This mechanism allows it to modulate various biological pathways, potentially leading to therapeutic effects.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown IC50 values in the micromolar range against various cancer cell lines, such as:
- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cancer progression or other diseases. For example, related compounds have demonstrated inhibition against EGFR (Epidermal Growth Factor Receptor) with IC50 values ranging from 0.24 µM to 0.96 µM .
- Cellular Mechanisms : Studies have shown that these compounds can induce apoptosis in cancer cells, further supporting their potential as anticancer agents. For instance, certain derivatives have been reported to induce apoptosis with varying efficacy across different cell lines .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Anticancer Activity (IC50) | Enzyme Inhibition (IC50) |
|---|---|---|
| This compound | Varies (micromolar range) | Varies (0.24 - 0.96 µM) |
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 98.74% growth inhibition | Not specified |
| N-(4-Chlorobenzylidene)-5-pyridin-3-yl-1,3,4-oxadiazol-2-amine | 0.2757357 µM | Not specified |
Case Studies
Several case studies have been conducted on related compounds that highlight their biological activities:
- A study by Arafa et al. evaluated various derivatives for their anticancer properties using MTT assays and reported promising cytotoxic activity against multiple cancer cell lines .
- Another investigation focused on the molecular docking studies of these compounds against alkaline phosphatase enzymes, revealing significant binding affinities that correlate with their inhibitory activities .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3OS/c1-17-3-7-19(8-4-17)23-15-27-25(29(23)22-13-9-20(26)10-14-22)31-16-24(30)28-21-11-5-18(2)6-12-21/h3-15H,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHMXZDQEWRCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














